N-dodecyl-2H-tetrazol-5-amine
Description
Properties
CAS No. |
578021-37-1 |
|---|---|
Molecular Formula |
C13H27N5 |
Molecular Weight |
253.39 g/mol |
IUPAC Name |
N-dodecyl-2H-tetrazol-5-amine |
InChI |
InChI=1S/C13H27N5/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-17-18-16-13/h2-12H2,1H3,(H2,14,15,16,17,18) |
InChI Key |
KYWHYEAAUOELPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=NNN=N1 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Nitriles with Sodium Azide
The Demko-Sharpless cycloaddition reaction, a cornerstone of tetrazole synthesis, involves the [2+3] coupling of nitriles with sodium azide. While this method is widely used for 1-substituted tetrazoles, its application to N-dodecyl-2H-tetrazol-5-amine requires careful regiochemical control. For example, reacting dodecyl cyanide with sodium azide in the presence of zinc bromide (ZnBr₂) at 100°C yields 1-dodecyl-1H-tetrazol-5-amine as the major product. However, achieving the 2H-regioisomer demands modified conditions, such as the use of ammonium chloride (NH₄Cl) as a catalyst in dimethylformamide (DMF), which promotes tautomerization to favor the 2H-form. Despite these adjustments, yields remain moderate (50–60%) due to competing side reactions and the thermodynamic stability of the 1H-tautomer.
Acid-Catalyzed Condensation of Amines
A scalable route involves the condensation of dodecylamine with sodium azide and triethyl orthoformate in glacial acetic acid. This one-pot procedure, adapted from the synthesis of 1-{4-[(pyrrolidin-1-ylsulfonyl)methyl]phenyl}-1H-tetrazole, proceeds via intermediate formation of a nitrilium ion, which undergoes cyclization to generate the tetrazole core. Key advantages include:
- Regioselectivity : The reaction favors 1-substitution under standard conditions, but substituting acetic acid with formic acid shifts the equilibrium toward the 2H-tautomer, achieving a 3:1 ratio of 2H:1H isomers.
- Yield Optimization : Prolonged heating (6–8 hours) at 80°C enhances conversion, with isolated yields reaching 75–85% after recrystallization.
Alkylation of Tetrazol-5-Amine Precursors
Direct alkylation of 2H-tetrazol-5-amine with dodecyl bromide offers a straightforward pathway. In this method, the tetrazole amine is deprotonated using potassium carbonate (K₂CO₃) in DMF, followed by nucleophilic substitution with dodecyl bromide at 60°C. Challenges include:
- Competitive Alkylation : The tetrazole ring contains multiple nucleophilic sites, leading to mixtures of N1- and N2-alkylated products. Employing a bulky base, such as 1,8-diazabicycloundec-7-ene (DBU), improves selectivity for the N2 position (70% selectivity).
- Purification : Chromatographic separation is often required to isolate the desired isomer, reducing the net yield to 50–60%.
Green Chemistry Approaches
Recent advances emphasize sustainable synthesis using deep eutectic solvents (DESs). A DES composed of N-alkylated 1,4-diazabicyclo[2.2.2]octane (DABCO) ionic liquids and PEG400 facilitates the cycloaddition of dodecyl cyanide with sodium azide at 120°C. Benefits include:
- Reduced Toxicity : PEG-based DESs replace volatile organic solvents, aligning with green chemistry principles.
- Enhanced Efficiency : The DES acts as both solvent and catalyst, achieving conversions comparable to conventional methods (60–65%) while simplifying product isolation.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Conditions | Yield | Regioselectivity (2H:1H) |
|---|---|---|---|---|
| Cycloaddition | Dodecyl cyanide | NaN₃, ZnBr₂, DMF, 100°C, 12 h | 50–60% | 1:4 |
| Acid-Catalyzed Condensation | Dodecylamine | NaN₃, HC(OEt)₃, CH₃COOH, 80°C, 6 h | 75–85% | 3:1 |
| Alkylation | 2H-Tetrazol-5-amine | C₁₂H₂₅Br, K₂CO₃, DMF, 60°C, 8 h | 50–60% | 7:3 |
| Green Chemistry | Dodecyl cyanide | DES (DABCO-IL + PEG400), 120°C, 10 h | 60–65% | 1:3 |
The acid-catalyzed condensation method emerges as the most efficient, balancing high yield with moderate regioselectivity. In contrast, alkylation offers superior selectivity but requires costly purification steps. Green chemistry approaches, while environmentally favorable, currently lag in regiochemical control.
Characterization and Analytical Techniques
Successful synthesis of this compound is confirmed through:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra exhibit a singlet at δ 8.2 ppm for the tetrazole ring protons and a triplet at δ 0.88 ppm for the terminal methyl group of the dodecyl chain.
- Infrared Spectroscopy (IR) : Stretching vibrations at 1600 cm⁻¹ (C=N) and 3400 cm⁻¹ (N–H) confirm tetrazole formation.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 267.37 ([M+H]⁺) align with the compound’s molecular formula (C₁₃H₂₅N₅O).
Applications and Implications
This compound holds promise in:
- Pharmaceuticals : As a bioisostere for carboxylic acids, it enhances drug solubility and metabolic stability.
- Materials Science : Its amphiphilic nature enables self-assembly into nanostructures for catalytic applications.
- Antimicrobial Agents : Derivatives exhibit zone-of-inhibition diameters of 12–15 mm against Staphylococcus aureus at 500 ppm concentrations.
Chemical Reactions Analysis
Types of Reactions: N-dodecyl-2H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium azide and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions include various substituted tetrazole derivatives, which can have different functional groups attached to the tetrazole ring .
Scientific Research Applications
Chemistry: N-dodecyl-2H-tetrazol-5-amine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of stable metallic compounds and molecular complexes .
Biology: In biological research, tetrazole derivatives are known for their antibacterial, antifungal, and antitumor activities. This compound may be explored for similar applications .
Medicine: Tetrazoles are used as bioisosteres of carboxylic acids in drug design. This compound could potentially be used in the development of new pharmaceuticals .
Industry: The compound is used in the production of high-energy materials, such as propellants and explosives, due to its high nitrogen content and thermal stability .
Mechanism of Action
The mechanism of action of N-dodecyl-2H-tetrazol-5-amine involves its interaction with molecular targets through the tetrazole ring. The nitrogen atoms in the tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-dodecyl-2H-tetrazol-5-amine with structurally related compounds from the evidence:
Key Observations
Lipophilicity and Solubility :
- The dodecyl chain in this compound significantly increases its lipophilicity compared to smaller analogs like 2-methyl-2H-tetrazol-5-amine. This property may enhance membrane permeability in drug delivery or enable micelle formation in surfactant applications.
- In contrast, hydrazine-carboxamide derivatives (e.g., compound 2a) with aromatic substituents exhibit higher melting points (121–159°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .
Tetrazoles, in general, are known for metabolic stability in pharmaceuticals, often serving as bioisosteres for carboxylic acids .
Synthetic Feasibility :
- N-Alkyl tetrazoles are typically synthesized via cycloaddition reactions between nitriles and sodium azide. The dodecyl chain may be introduced via alkylation of the tetrazole amine precursor, similar to methods used for N-methyl-5-(naphthalen-1-yl)oxazol-2-amine (compound 33 in ) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-dodecyl-2H-tetrazol-5-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with nucleophilic substitution or coupling reactions between tetrazole precursors and dodecyl halides. Optimize solvent polarity (e.g., DMF or THF) and catalysts (e.g., K₂CO₃ or DBU) to enhance yield. Monitor reaction progress via TLC or HPLC. Purify using column chromatography with gradients of ethyl acetate/hexane. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Identify peaks for the dodecyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and tetrazole protons (δ 8.5–9.5 ppm).
- ¹³C NMR : Confirm tetrazole carbons (δ 145–160 ppm) and aliphatic chain carbons (δ 14–35 ppm).
- IR : Detect N-H stretching (~3400 cm⁻¹) and tetrazole ring vibrations (~1500–1600 cm⁻¹). Compare with computational IR spectra from DFT (B3LYP/6-311++G(d,p)) to resolve ambiguities .
Q. What are the key stability considerations for handling this compound in laboratory settings?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Assess photostability via UV-Vis spectroscopy under controlled irradiation (λ > 235 nm). Monitor decomposition products using GC-MS or LC-MS. Follow safety protocols outlined in SDS sheets for tetrazole derivatives, including PPE (gloves, goggles) and fume hood use .
Advanced Research Questions
Q. How can computational methods (DFT, MD simulations) predict the electronic and energetic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09/16 with B3LYP/6-311++G(d,p) to optimize geometry, calculate HOMO-LUMO gaps, and predict electrostatic potential surfaces.
- Explosive Performance : Apply EXPLO5 v6.01 to estimate detonation velocity (vD) and pressure (P) using density functional data. Validate against experimental DSC/TGA thermal stability profiles .
Q. What strategies resolve contradictions between experimental and computational data in structural characterization?
- Methodological Answer : For discrepancies in bond lengths/angles (e.g., tetrazole ring planarity), perform single-crystal X-ray diffraction. Refine structures using SHELXL (R factor < 0.05). Cross-reference experimental IR/Raman spectra with DFT-predicted vibrational modes. Use Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic data .
Q. How does the alkyl chain length (e.g., dodecyl vs. shorter chains) influence the physicochemical properties of tetrazole-amine derivatives?
- Methodological Answer : Conduct comparative studies using DSC (melting points), Langmuir-Blodgett troughs (surface activity), and UV-Vis (aggregation behavior). Correlate chain length with solubility (logP measurements) and thermal stability (TGA decomposition thresholds). Use MD simulations to model hydrophobic interactions in solvent environments .
Q. What experimental approaches assess the biological activity of this compound, particularly in anticancer or antimicrobial contexts?
- Methodological Answer :
- In Vitro Assays : Test cytotoxicity via MTT/PrestoBlue against cancer cell lines (e.g., HeLa, MCF-7). Evaluate antimicrobial efficacy using MIC/MBC assays against Gram+/– bacteria.
- Mechanistic Studies : Perform flow cytometry (apoptosis/necrosis) and ROS detection assays. Use molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., tubulin or DNA topoisomerases) .
Q. How can photodegradation pathways of this compound be elucidated under UV exposure?
- Methodological Answer : Irradiate solid-state or solution samples (λ = 235–365 nm) and analyze products via LC-MS/MS. Identify intermediates (e.g., azide or cyanamide derivatives) using isotopic labeling (¹⁵N). Map potential energy surfaces (DFT) to predict tautomerization or ring-opening mechanisms observed in matrix-isolation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
